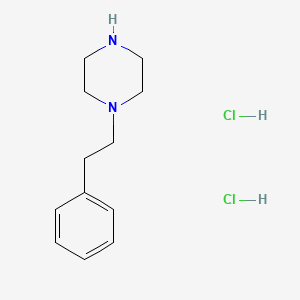

1-Phenethyl-piperazine dihydrochloride

Vue d'ensemble

Description

1-Phenethyl-piperazine dihydrochloride, also known as 1-PP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of piperazine and has been shown to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Pharmacology

1-Phenethyl-piperazine dihydrochloride: is a derivative of piperazine, a compound that is prevalent in diverse pharmacological agents. Piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s structure, featuring two nitrogen atoms, allows it to serve as a hydrogen bond donor/acceptor, which can be crucial in the interactions with biological receptors .

Medicinal Chemistry

In medicinal chemistry, the structural motifs of piperazine derivatives are significant. They are found in more than 75% of FDA-approved drugs . The presence of nitrogen heterocycles like 1-Phenethyl-piperazine dihydrochloride can improve the pharmacokinetic profiles of drug candidates, enhancing water solubility and bioavailability .

Organic Synthesis

1-Phenethyl-piperazine dihydrochloride plays a role in the synthesis of complex organic molecules. Advances in the C–H functionalization of the carbon atoms of the piperazine ring have expanded the possibilities for creating diverse substitution patterns, which are essential in the development of new pharmaceuticals .

Drug Design

In drug design, the piperazine moiety is a key component of several blockbuster drugs. The ability to modify the piperazine ring through C–H functionalization has led to the creation of drugs with improved efficacy and reduced side effects .

Biochemistry

Piperazine derivatives are used in biochemistry for the synthesis of compounds with potential biological activity. For example, they can be employed in the synthesis of spirooxindolopyrrolidine-embedded piperidinones with potential anticancer activity .

Chemical Engineering

In chemical engineering, the synthesis of piperazine derivatives like 1-Phenethyl-piperazine dihydrochloride can be optimized for large-scale production. This involves the development of efficient synthetic routes and the use of catalysts to improve yields and reduce by-products .

Analytical Chemistry

In analytical chemistry, piperazine derivatives are identified and analyzed in seized materials. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC) are used to determine the presence and concentration of these compounds in various samples .

Mécanisme D'action

Target of Action

1-Phenethyl-piperazine dihydrochloride, as a derivative of piperazine, primarily targets GABA receptors . GABA (gamma-aminobutyric acid) receptors play a crucial role in the nervous system as they are responsible for inhibitory neurotransmission. By binding to these receptors, piperazine compounds can influence neural activity .

Mode of Action

1-Phenethyl-piperazine dihydrochloride, similar to other piperazine compounds, acts as a GABA receptor agonist . This means it binds to GABA receptors and mimics the action of GABA, leading to an increase in inhibitory neurotransmission. This results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It is known that piperazine compounds generally affect theneurotransmission pathways due to their interaction with GABA receptors . The downstream effects of this interaction can lead to changes in neural activity, which can result in the paralysis of parasites .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound

Result of Action

The primary result of the action of 1-Phenethyl-piperazine dihydrochloride is the paralysis of parasites . This occurs due to the compound’s interaction with GABA receptors, which leads to an increase in inhibitory neurotransmission. The resulting neural activity changes cause the parasites to become paralyzed, allowing the host body to easily remove or expel them .

Propriétés

IUPAC Name |

1-(2-phenylethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14;;/h1-5,13H,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSRGCWCXUCWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481730 | |

| Record name | 1-PHENETHYL-PIPERAZINE DIHYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5321-62-0 | |

| Record name | 1-PHENETHYL-PIPERAZINE DIHYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

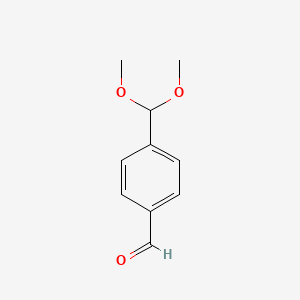

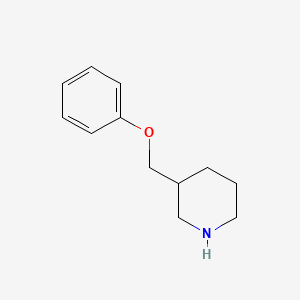

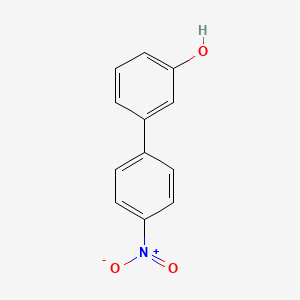

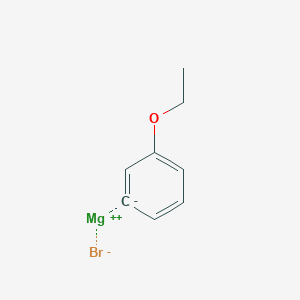

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)

![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)